molecular formula C14H19ClFN3 B12229424 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine

Cat. No.: B12229424
M. Wt: 283.77 g/mol
InChI Key: IFIPKOCQDFKGFV-UHFFFAOYSA-N
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Description

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine is a methanamine derivative featuring a pyrazole core substituted with ethyl and methyl groups at the 1- and 3-positions, respectively. The methanamine linker is further functionalized with a 3-fluorobenzyl group.

Properties

Molecular Formula

C14H19ClFN3

Molecular Weight

283.77 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(3-fluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C14H18FN3.ClH/c1-3-18-10-13(11(2)17-18)9-16-8-12-5-4-6-14(15)7-12;/h4-7,10,16H,3,8-9H2,1-2H3;1H

InChI Key

IFIPKOCQDFKGFV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CC(=CC=C2)F.Cl

Origin of Product

United States

Preparation Methods

Hydrazine-Diketone Cyclization

Reagents :

  • Hydrazine hydrate (1.2 eq)
  • Ethyl acetoacetate (1.0 eq)
  • Acidic catalyst (e.g., HCl or acetic acid)

Procedure :

  • Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux (80°C, 6 hr) to form 3-methyl-1H-pyrazol-5-ol.
  • Subsequent alkylation with ethyl iodide (1.5 eq) in DMF using NaH (2.0 eq) at 0–25°C yields 1-ethyl-3-methyl-1H-pyrazole.

Yield : 78–85%.

Step Reactant Product Conditions Yield
1 Ethyl acetoacetate 3-methyl-1H-pyrazol-5-ol EtOH, reflux 89%
2 3-methyl-1H-pyrazol-5-ol 1-ethyl-3-methyl-1H-pyrazole DMF, NaH, 25°C 82%

Introduction of the methanamine side chain at the 4-position requires careful regioselective substitution.

Bromination Followed by Nucleophilic Substitution

Reagents :

  • N-Bromosuccinimide (NBS, 1.1 eq)
  • Benzoyl peroxide (catalyst)
  • Potassium phthalimide (1.5 eq)

Procedure :

  • Brominate 1-ethyl-3-methyl-1H-pyrazole using NBS in CCl₄ under UV light (rt, 12 hr).
  • Substitute bromide with potassium phthalimide in DMF (100°C, 8 hr).
  • Deprotect phthalimide with hydrazine hydrate (reflux, 6 hr) to yield 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

Yield : 65–72% overall.

Reductive Amination with 3-Fluorobenzaldehyde

Coupling the methanamine intermediate with 3-fluorobenzyl groups is achieved via reductive amination.

Sodium Triacetoxyborohydride (STAB)-Mediated Method

Reagents :

  • 3-Fluorobenzaldehyde (1.2 eq)
  • STAB (1.5 eq)
  • Acetic acid (catalytic)

Procedure :

  • React 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine with 3-fluorobenzaldehyde in dichloromethane (rt, 12 hr).
  • Add STAB portion-wise and stir for 24 hr.
  • Purify via column chromatography (SiO₂, EtOAc/hexane).

Yield : 68–75%.

Industrial-Scale Hydrogenation

Reagents :

  • H₂ gas (50 psi)
  • Raney Ni catalyst

Procedure :

  • Conduct reaction in a continuous flow reactor at 80°C.
  • Separate catalyst via filtration and concentrate under reduced pressure.

Yield : 85–90%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Scale Compatibility
Hydrazine-Diketone Cyclization High regioselectivity Requires toxic hydrazine Lab-scale
STAB-Mediated Reductive Amination Mild conditions Costly reagents Pilot-scale
Hydrogenation High yield, scalable Safety concerns with H₂ Industrial

Optimization Strategies

  • Solvent Systems : Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity.
  • Catalysts : Using zeolite-supported Pd nanoparticles improves hydrogenation efficiency (turnover number = 1,200).
  • Purification : Recrystallization from ethanol/water (3:1) enhances purity to >99%.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32 (m, 1H, Ar-H), 6.95 (d, 2H, Ar-H), 4.25 (s, 2H, CH₂NH), 3.85 (q, 2H, NCH₂CH₃), 2.25 (s, 3H, CH₃).
  • MS (ESI) : m/z 247.31 [M+H]⁺.

Industrial Production Considerations

  • Cost Analysis : Raw material costs account for 62% of total expenses, with 3-fluorobenzaldehyde being the most costly component.
  • Environmental Impact : Waste streams contain ~8% DMF, requiring neutralization with Ca(OH)₂ before disposal.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemical Synthesis and Reactions

This compound serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The pyrazole ring can undergo nucleophilic substitutions, making it useful for synthesizing more complex molecules.
  • Coupling Reactions : It can be employed in coupling reactions to form larger frameworks often used in drug development.

Key Reactions Involving the Compound

Reaction TypeDescriptionCommon Conditions
Nucleophilic SubstitutionThe fluorobenzyl group can be replaced with other nucleophiles.Typically conducted in polar aprotic solvents.
CouplingForms new carbon-carbon bonds with other electrophiles.Often requires catalysts like palladium.

Research indicates that 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine exhibits promising biological activities, particularly in enzyme inhibition and receptor binding.

Case Study: Enzyme Inhibition

A study investigated the compound's ability to inhibit specific enzymes related to cancer pathways. The results showed significant inhibition of target enzymes, suggesting potential as a therapeutic agent.

Enzyme TargetIC50 Value (nM)Mechanism of Action
MET Kinase23Competitive inhibition of ATP binding sites.
Arginase509Disruption of substrate binding.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being explored for its therapeutic potential against various diseases, including cancer and inflammatory disorders. Its ability to selectively inhibit certain pathways makes it a candidate for drug development.

Example: Development of Anticancer Agents

Recent research has focused on modifying the compound to enhance its potency and selectivity against cancer cell lines. The modifications aim to improve pharmacokinetic properties, such as solubility and bioavailability.

Industrial Applications

Beyond academic research, this compound finds applications in the production of specialty chemicals. Its unique structure allows it to serve as an intermediate in synthesizing other valuable compounds used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the pyrazole ring and the amine-linked aromatic group. Key comparisons include:

Compound Name Pyrazole Substituents Amine-Linked Group Molecular Formula Key Properties/Applications
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine (Target) 1-ethyl, 3-methyl 3-fluorobenzyl C14H18FN3* Likely enhanced lipophilicity and receptor affinity due to fluorine
N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine 1-phenyl 4-fluorophenyl-methylene C17H14FN3 Multitarget ligands with aromatic stacking interactions
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine 1-ethyl, 3-methyl 2-furylmethyl C11H16N3O* Increased solubility due to oxygen atom
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine 1-phenyl N-methyl C11H13N3 Smaller size, potential CNS activity
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine 1-(3-methoxyphenyl) N-methyl C12H15N3O Moderate toxicity (H302, H315)
1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine 1-ethyl, 1-(2-fluoroethyl) Pyrazole-methyl C12H19ClFN5 Dual pyrazole system with halogen effects

Electronic and Steric Effects

  • Fluorine Substitution: The 3-fluorobenzyl group in the target compound introduces electronegativity and metabolic stability compared to non-fluorinated analogs like the furylmethyl derivative .

Key Research Findings

  • Biological Activity: Pyrazole-based methanamines often act as enzyme inhibitors or receptor ligands.
  • Structural Insights : Copper(II) complexes with pyrrole-Schiff base ligands demonstrate how molecular interactions (e.g., hydrogen bonding) influence coordination geometry, relevant for designing metal-binding analogs .

Biological Activity

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by data tables and case studies.

The compound's molecular formula is C15H21N3, with a molecular weight of 291.4 g/mol. The IUPAC name is N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide. Its structure includes a pyrazole ring which is known for various biological activities, including anti-inflammatory and anticancer properties.

PropertyValue
Molecular FormulaC15H21N3
Molecular Weight291.4 g/mol
IUPAC NameN-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide
InChI KeyAOTRPUFEFPQGBL-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from the pyrazole precursor. Common methods include:

  • Formation of Pyrazole : Utilizing hydrazines and appropriate carbonyl compounds.
  • Coupling Reactions : The pyrazole derivative is then coupled with a benzyl amine derivative under specific conditions to produce the final compound.

The biological activity of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine is primarily attributed to its interaction with various molecular targets, including:

  • Enzymatic Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in cancer pathways.
  • Receptor Modulation : It may interact with specific receptors that regulate cell proliferation and apoptosis.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects of this compound:

  • Anticancer Activity : In vitro studies show that the compound induces apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves the upregulation of pro-apoptotic factors such as caspases and downregulation of anti-apoptotic proteins like Bcl-2 .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in cellular models, suggesting its utility in treating inflammatory diseases .

Case Studies

A recent study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated that it significantly reduced cell viability with an IC50 value of approximately 26 µM, outperforming some conventional chemotherapeutic agents . Another study demonstrated its ability to inhibit tumor growth in xenograft models without noticeable toxicity to normal tissues .

Comparative Analysis

Comparative studies with similar compounds reveal that 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine exhibits unique properties due to its structural features. For instance, compounds lacking the pyrazole moiety showed reduced biological activity, underlining the importance of this functional group in mediating therapeutic effects.

CompoundIC50 (µM)Activity Type
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine26Anticancer
Erlotinib51.6Anticancer
Other Pyrazole DerivativesVariesAnticancer/Anti-inflammatory

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